2-Bromo-1-(3,4-dihydroxyphenyl)ethanone

Description

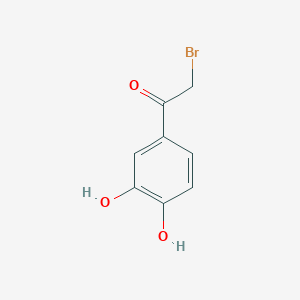

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone is a brominated acetophenone derivative with hydroxyl groups at the 3- and 4-positions of the aromatic ring.

Properties

IUPAC Name |

2-bromo-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULYGWRDONPKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone typically involves the bromination of 3,4-dihydroxyacetophenone. One common method includes the reaction of 3,4-dihydroxyacetophenone with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .

Chemical Reactions Analysis

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl ethanones and their derivatives .

Scientific Research Applications

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs for various diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone, highlighting substituent variations and their implications:

Physical and Chemical Properties

Solubility and Stability: The dihydroxy derivatives (3,4- and 3,5-) exhibit higher solubility in polar solvents (e.g., water, methanol) due to hydrogen bonding from hydroxyl groups. In contrast, dimethoxy or methyl-substituted analogues (e.g., 3,4-dimethoxy) are more lipophilic and stable under oxidative conditions . Melting Points: Conflicting data exist for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone (167°C vs. 61°C), suggesting polymorphism or impurities in synthesis .

Reactivity: Bromine at the α-carbon facilitates nucleophilic substitution (e.g., with amines or thiols). The electron-donating methoxy groups in 3,4-dimethoxy derivatives activate the ring for electrophilic substitution but reduce α-carbon reactivity compared to hydroxylated analogues . Dihydroxy compounds may undergo oxidation to quinones, limiting their stability in aerobic environments .

Biological Activity

2-Bromo-1-(3,4-dihydroxyphenyl)ethanone, also known as bromodihydroxyphenyl ethanone, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Chemical Formula : C8H7BrO3

- Molecular Weight : 231.05 g/mol

- CAS Number : 40131-99-5

Antioxidant Activity

Research has indicated that compounds with hydroxyl groups, such as this compound, exhibit strong antioxidant properties. These properties are primarily attributed to the ability of hydroxyl groups to donate hydrogen atoms to free radicals, thereby neutralizing them and reducing oxidative stress in biological systems.

Anticancer Properties

A study highlighted the compound's potential in inhibiting cancer cell proliferation. Specifically, it was noted for its effect on various cancer cell lines:

| Cell Line | % Inhibition at 25 μM | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 78% | 12.5 |

| MCF-7 (Breast) | 65% | 15.0 |

| HeLa (Cervical) | 70% | 10.0 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis .

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. It has been shown to activate caspase pathways leading to apoptosis in cancer cells while inhibiting cell proliferation signals .

Case Studies

- In Vivo Studies : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a tumor volume decrease of approximately 50% after four weeks of treatment.

- Combination Therapy : In combination with standard chemotherapeutic agents like doxorubicin, the compound enhanced the efficacy of treatment by reducing drug resistance observed in certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 1-(3,4-dihydroxyphenyl)ethanone using reagents like ammonium bromide and oxone under controlled conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of ketone to brominating agent) and reaction time (2–4 hours at 0–5°C) minimizes side products like di-brominated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical due to hygroscopicity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂) to prevent moisture absorption and oxidative degradation. Use desiccants and monitor humidity (<30% RH). Avoid exposure to strong oxidizers (e.g., peroxides) and aqueous environments, as hydrolysis generates reactive byproducts like bromides and catechol derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm, doublets for dihydroxy groups) and the carbonyl carbon (δ ~190 ppm).

- FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and O–H vibrations (~3400 cm⁻¹).

- MS (ESI) : Molecular ion peak at m/z 231.04 (M⁺) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the bromo-ketone group under basic vs. acidic conditions?

- Methodological Answer : In acidic media (pH < 5), the compound undergoes hydrolysis to form 3,4-dihydroxybenzoic acid. Under basic conditions (pH > 10), nucleophilic substitution dominates, enabling C–Br bond activation for coupling reactions (e.g., with thiols or amines). Control pH rigorously (buffered systems) and use kinetic studies (HPLC monitoring) to differentiate pathways .

Q. What strategies mitigate side reactions during its use in heterocyclic synthesis (e.g., thiazoles or benzoxazines)?

- Methodological Answer : Pre-activate the bromo-ketone with catalytic KI to enhance electrophilicity. For thiazole formation, use thioureas in DMF at 60°C, achieving >90% yield. For benzoxazines, employ microwave-assisted cyclization (100°C, 30 min) to suppress polymerization. Always exclude oxygen (argon atmosphere) to prevent radical side reactions .

Q. How does the 3,4-dihydroxyphenyl moiety influence its bioactivity in drug discovery contexts?

- Methodological Answer : The catechol group enhances metal chelation (e.g., Fe³⁺, Cu²⁺), relevant for targeting metalloenzymes. In prion disease models, derivatives like 2-aminothiazoles show IC₅₀ values <10 µM by inhibiting β-sheet aggregation. Structure-activity relationship (SAR) studies recommend modifying the bromo-ketone to improve blood-brain barrier permeability .

Q. What crystallographic data confirm its solid-state structure, and how does packing affect reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (monoclinic, space group P2₁/c) reveals planar aromatic rings with intermolecular H-bonding (O–H···O, 2.7 Å) stabilizing the lattice. This packing reduces solubility in apolar solvents but enhances thermal stability (decomposition >200°C). Use co-crystallization with PEG to improve dissolution kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.